molecular formula C29H27N3O4 B2650572 (4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone CAS No. 898508-66-2

(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone

Cat. No.: B2650572
CAS No.: 898508-66-2
M. Wt: 481.552
InChI Key: WWMPEKTZJICRBC-UHFFFAOYSA-N
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Description

(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone is a complex organic compound that features a piperazine ring, a benzhydryl group, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactionsThe final step involves the formation of the isoxazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen or the benzhydryl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the compound and facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of piperazine and isoxazole derivatives with biological systems.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole moiety may modulate enzyme activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: This compound shares the benzhydrylpiperazine structure but differs in the heterocyclic ring.

    4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide: Similar in having the dihydrobenzo[b][1,4]dioxin moiety but with an imidazole ring instead of isoxazole.

Uniqueness

The uniqueness of (4-Benzhydrylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone lies in its combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4/c33-29(24-20-26(36-30-24)23-11-12-25-27(19-23)35-18-17-34-25)32-15-13-31(14-16-32)28(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-12,19-20,28H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMPEKTZJICRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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